molecular formula C10H13N5O2 B1206784 2',5'-Dideoxyadenosine CAS No. 6698-26-6

2',5'-Dideoxyadenosine

Cat. No.: B1206784
CAS No.: 6698-26-6
M. Wt: 235.24 g/mol
InChI Key: FFHPXOJTVQDVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2’,5’-Dideoxyadenosine plays a crucial role in biochemical reactions, primarily as a non-competitive inhibitor of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling pathways . By binding to the adenosine P1 binding site, 2’,5’-Dideoxyadenosine effectively inhibits adenylate cyclase activity, leading to a decrease in cAMP levels . This inhibition can vary widely among different tissues, with IC₅₀ values ranging from 3 µM in rat brain membranes to 45 µM in purified bovine brain enzyme .

Cellular Effects

2’,5’-Dideoxyadenosine exerts significant effects on various cell types and cellular processes. By inhibiting adenylate cyclase, it reduces cAMP levels, which in turn affects multiple downstream signaling pathways. This reduction in cAMP can lead to decreased activation of cAMP-dependent protein kinase (PKA), altered ion channel activity, and changes in gene expression . Additionally, 2’,5’-Dideoxyadenosine has been shown to block the positive inotropic and chronotropic effects of β-adrenergic agents, further influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2’,5’-Dideoxyadenosine exerts its effects by binding non-competitively to the P-site of adenylate cyclase. This binding inhibits the enzyme’s activity, preventing the conversion of ATP to cAMP . The compound’s inhibitory effect is not reversible and does not compete with ATP, making it a potent and specific inhibitor of adenylate cyclase . This mechanism of action is crucial for understanding how 2’,5’-Dideoxyadenosine modulates cellular signaling and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5’-Dideoxyadenosine can change over time. The compound is generally stable under standard storage conditions, but its inhibitory effects on adenylate cyclase can vary depending on the experimental setup and duration . Long-term studies have shown that 2’,5’-Dideoxyadenosine can maintain its inhibitory activity over extended periods, although the degree of inhibition may decrease with prolonged exposure . Additionally, the compound’s stability and degradation rates can influence its effectiveness in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2’,5’-Dideoxyadenosine in animal models vary with different dosages. At lower doses, the compound effectively inhibits adenylate cyclase without causing significant adverse effects . At higher doses, 2’,5’-Dideoxyadenosine can exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

2’,5’-Dideoxyadenosine is involved in several metabolic pathways, primarily through its interaction with adenylate cyclase . The compound’s inhibition of adenylate cyclase affects the levels of cAMP, which in turn influences various metabolic processes . Additionally, 2’,5’-Dideoxyadenosine can be metabolized by enzymes such as adenosine kinase and deoxycytidine kinase, further impacting its activity and stability within cells .

Transport and Distribution

Within cells and tissues, 2’,5’-Dideoxyadenosine is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to cross cell membranes and reach its target sites . Once inside the cell, 2’,5’-Dideoxyadenosine can interact with specific transporters and binding proteins that facilitate its distribution and localization . These interactions are crucial for the compound’s effectiveness in inhibiting adenylate cyclase and modulating cellular functions.

Subcellular Localization

The subcellular localization of 2’,5’-Dideoxyadenosine is essential for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with adenylate cyclase and other target proteins . Additionally, 2’,5’-Dideoxyadenosine may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-dideoxyadenosine typically involves the reduction of nucleosides. One common method includes the reduction of a nucleoside with hydrogen in the presence of a palladium catalyst and an aqueous solvent mixture of acetonitrile or ethyl acetate and water . The solvent mixture contains a base such as sodium hydroxide/sodium acetate or sodium carbonate/sodium acetate, with a pH of 9-11 .

Industrial Production Methods: While specific industrial production methods for 2’,5’-dideoxyadenosine are not extensively documented, the general approach involves large-scale chemical synthesis using the aforementioned reduction techniques. The process is optimized for yield and purity to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dideoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is 2’,5’-dideoxyadenosine itself, along with its various derivatives, which may have different biological activities and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHPXOJTVQDVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927095
Record name 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6698-26-6, 13116-42-2
Record name NSC95943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC95107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dideoxyadenosine
Reactant of Route 2
2',5'-Dideoxyadenosine
Reactant of Route 3
2',5'-Dideoxyadenosine
Reactant of Route 4
2',5'-Dideoxyadenosine
Reactant of Route 5
2',5'-Dideoxyadenosine
Reactant of Route 6
2',5'-Dideoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.